molecular formula C21H30N4 B3823901 1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-benzylethanamine

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-benzylethanamine

Katalognummer: B3823901
Molekulargewicht: 338.5 g/mol
InChI-Schlüssel: LBCGMDFJCDWYMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-benzylethanamine, commonly known as AZD9164, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AZD9164 is a small molecule inhibitor that targets the CXCR2 receptor, which is involved in the inflammatory response.

Wirkmechanismus

AZD9164 is a selective inhibitor of the CXCR2 receptor, which is involved in the recruitment of neutrophils to sites of inflammation. By inhibiting the CXCR2 receptor, AZD9164 reduces the recruitment of neutrophils and subsequently reduces inflammation. The mechanism of action of AZD9164 has been extensively studied in vitro and in vivo, and it has been shown to be highly selective for the CXCR2 receptor.
Biochemical and Physiological Effects
AZD9164 has been shown to have a number of biochemical and physiological effects. In animal models of asthma, AZD9164 has been shown to reduce airway hyperresponsiveness and eosinophilic inflammation. In animal models of arthritis, AZD9164 has been shown to reduce pain and inflammation. In addition, AZD9164 has also been shown to reduce inflammation in animal models of IBD.

Vorteile Und Einschränkungen Für Laborexperimente

AZD9164 has several advantages for lab experiments. It is a highly selective inhibitor of the CXCR2 receptor, which makes it an ideal tool for studying the role of CXCR2 in inflammation. In addition, AZD9164 has been extensively studied in animal models of various inflammatory diseases, which provides a wealth of data for researchers. However, there are also some limitations to using AZD9164 in lab experiments. One limitation is that it is a small molecule inhibitor, which may limit its effectiveness in certain disease models. Another limitation is that it is not yet approved for clinical use, which may limit its potential applications.

Zukünftige Richtungen

There are several future directions for the study of AZD9164. One direction is to further explore its potential therapeutic applications in various inflammatory diseases. Another direction is to study its mechanism of action in greater detail, particularly in human cells and tissues. Additionally, there is a need for further studies to evaluate the safety and efficacy of AZD9164 in clinical trials. Finally, there is a need for the development of more potent and selective CXCR2 inhibitors, which may have greater potential for therapeutic use.
Conclusion
In conclusion, AZD9164 is a novel compound that has shown promise for its potential therapeutic applications in various inflammatory diseases. It is a selective inhibitor of the CXCR2 receptor, which reduces inflammation by inhibiting the recruitment of neutrophils. AZD9164 has been extensively studied in animal models and has several advantages for lab experiments. However, further studies are needed to evaluate its safety and efficacy in clinical trials and to explore its potential therapeutic applications in greater detail.

Wissenschaftliche Forschungsanwendungen

AZD9164 has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to be effective in reducing inflammation in animal models of asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). In addition, AZD9164 has also shown promise in reducing pain and inflammation in animal models of arthritis.

Eigenschaften

IUPAC Name

1-[2-(azocan-1-yl)-4-methylpyrimidin-5-yl]-N-benzylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4/c1-17(22-15-19-11-7-6-8-12-19)20-16-23-21(24-18(20)2)25-13-9-4-3-5-10-14-25/h6-8,11-12,16-17,22H,3-5,9-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCGMDFJCDWYMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(C)NCC2=CC=CC=C2)N3CCCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-benzylethanamine
Reactant of Route 2
Reactant of Route 2
1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-benzylethanamine
Reactant of Route 3
Reactant of Route 3
1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-benzylethanamine
Reactant of Route 4
Reactant of Route 4
1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-benzylethanamine
Reactant of Route 5
Reactant of Route 5
1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-benzylethanamine
Reactant of Route 6
Reactant of Route 6
1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-benzylethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.